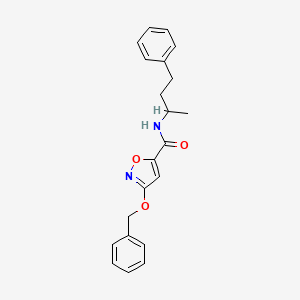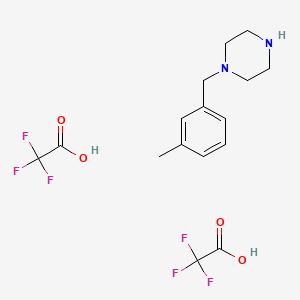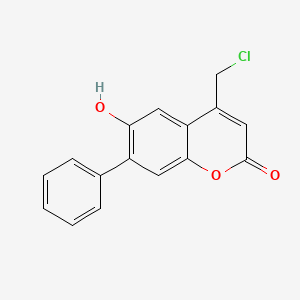![molecular formula C12H8ClNO3 B2886158 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde CAS No. 186668-55-3](/img/structure/B2886158.png)
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde
Vue d'ensemble
Description
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde (7-Cl-DHQC) is a synthetic compound that has been widely studied for its potential biomedical applications. This compound has been found to possess a wide range of biochemical and physiological effects, including anti-inflammatory, anti-bacterial, and anti-oxidant activities. In addition, 7-Cl-DHQC has been used in numerous scientific research applications, ranging from drug design to cancer therapy.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis Techniques : A range of quinoline-8-carbaldehyde compounds have been synthesized using a facile process involving one-pot synthesis reactions. This includes the creation of novel compounds supported by detailed structural analyses using various techniques like IR, NMR, MS, and elemental analysis (Gao et al., 2012).
Chemical Properties and Applications
- Biological Activities : Novel 7-chloroquinoline derivatives have been synthesized and evaluated for their antibacterial and antioxidant activities. These compounds show significant potential in these areas, with some demonstrating strong radical scavenging activity (Abdi et al., 2021).
- Anti-bacterial and Anti-fungal Activities : The anti-bacterial and anti-fungal activities of certain quinoline derivatives have been assessed, with some compounds showing moderate to good activity (Hamidi et al., 2015).
Advanced Synthesis and Evaluation
- Algicidal Activity : Certain novel quinoline derivatives have demonstrated good algicidal activities against specific algal species (Kim et al., 2000).
- Antitumor Activities : Functionalized 1,8-naphthyridine and chromeno[2,3-b]quinoline derivatives have been developed and evaluated for their antiproliferative properties, showing high activities against certain cancer cells (Fu et al., 2015).
Mécanisme D'action
Target of Action
The primary targets of 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde are currently unknown . This compound is a unique chemical provided to early discovery researchers
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their target proteins via molecular docking .
Pharmacokinetics
Computer-aided molecular modeling studies of similar compounds have suggested good absorption, low toxicity level, and permeability properties .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Analyse Biochimique
Biochemical Properties
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the formation of covalent bonds, leading to enzyme inhibition or activation, depending on the specific enzyme and reaction conditions.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation . Additionally, this compound can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their active sites . This binding can result in changes in gene expression, as the inhibition of kinases often leads to downstream effects on transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, toxic or adverse effects can occur, including cellular damage and apoptosis .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and the levels of metabolites in the body. The compound can also influence the activity of other enzymes and cofactors involved in metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For example, it may be transported into cells via specific membrane transporters and then distributed to various organelles where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression .
Propriétés
IUPAC Name |
7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-12-8(6-15)3-7-4-10-11(5-9(7)14-12)17-2-1-16-10/h3-6H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUKDHRPKVWTHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC3=NC(=C(C=C3C=C2O1)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601332206 | |
| Record name | 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601332206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26663835 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
186668-55-3 | |
| Record name | 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601332206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[3-(Azidomethyl)azepan-1-yl]-5-oxopentanoic acid](/img/structure/B2886079.png)


![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone](/img/structure/B2886084.png)
![8-(4-Methylphenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B2886086.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2886090.png)
![N-(furan-2-ylmethyl)-2-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2886091.png)
![2-Fluoro[1,1'-biphenyl]-4-yl 2,3-dichlorobenzenecarboxylate](/img/structure/B2886092.png)
![4-chloro-3-methyl-1-(4-methylphenyl)-N-[(4-methylphenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2886096.png)
![(4-Chlorophenyl){3-[(phenylsulfanyl)methyl]-1-benzofuran-2-yl}methanone](/img/structure/B2886097.png)